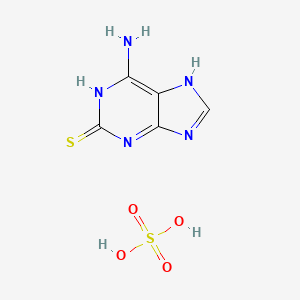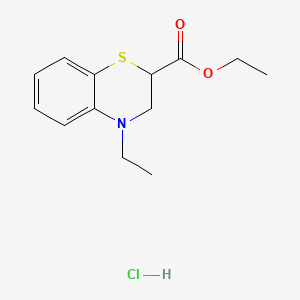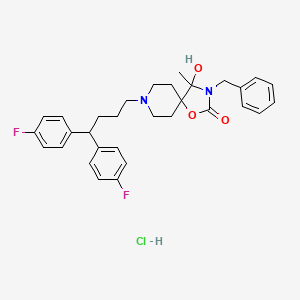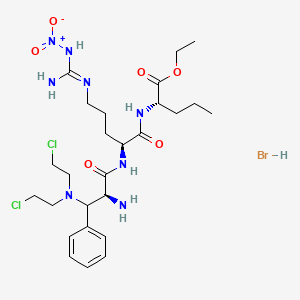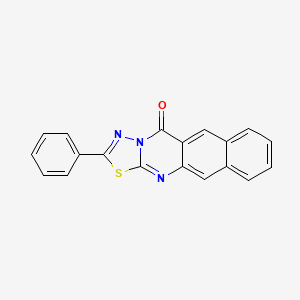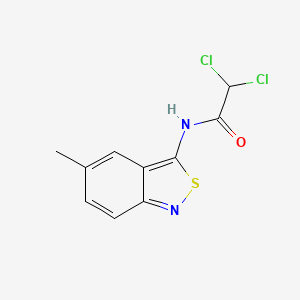
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide is a chemical compound with the molecular formula C10H8Cl2N2OS and a molecular weight of 275.16 g/mol It is characterized by the presence of two chlorine atoms, a benzisothiazole ring, and an acetamide group
準備方法
The synthesis of 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-methyl-2,1-benzisothiazol-3-amine with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
化学反応の分析
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.
科学的研究の応用
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide can be compared with other benzisothiazole derivatives, such as:
2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide: Similar structure but with three chlorine atoms.
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
5-Methyl-2,1-benzisothiazol-3-ylamine: The parent amine used in the synthesis of the compound.
特性
CAS番号 |
99523-58-7 |
|---|---|
分子式 |
C10H8Cl2N2OS |
分子量 |
275.15 g/mol |
IUPAC名 |
2,2-dichloro-N-(5-methyl-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-5-2-3-7-6(4-5)10(16-14-7)13-9(15)8(11)12/h2-4,8H,1H3,(H,13,15) |
InChIキー |
JQWVLIFRBKHDNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(SN=C2C=C1)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


